molecular formula C12H18N6O3S B2546290 4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 2097898-04-7

4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2546290
CAS No.: 2097898-04-7
M. Wt: 326.38
InChI Key: UNOFDBYCXBRJGW-UHFFFAOYSA-N
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Description

The compound “4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups and rings, including a methoxymethyl group, a 1-methyl-1H-pyrazol-4-yl group, a pyrrolidin-3-yl group, and a 1H-1,2,3-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Each of these components would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings could allow for a variety of chemical transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For instance, the presence of polar functional groups could influence its solubility in different solvents .

Scientific Research Applications

Herbicidal Activity

  • Context : Compounds including triazole derivatives show potential in agricultural applications.
  • Findings : Research by Moran (2003) discusses substituted triazole compounds, similar in structure to the queried compound, demonstrating significant herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial Activity

  • Context : Heterocyclic compounds with a triazole ring have applications in antimicrobial treatments.
  • Findings : A study by Padmavathi et al. (2008) highlights the synthesis of sulfone-linked bis heterocycles, including triazoles, with pronounced antimicrobial activities (Padmavathi et al., 2008).

Inhibition of Caspase-3

  • Context : Triazole derivatives are investigated for their potential in inhibiting caspase-3, an enzyme involved in apoptosis.
  • Findings : Jiang and Hansen (2011) synthesized disubstituted triazoles and found two potent inhibitors against caspase-3, indicating potential therapeutic applications in regulating cell death (Jiang & Hansen, 2011).

Antifungal Activity

  • Context : Triazole derivatives are known for their antifungal properties.
  • Findings : Szafrański et al. (2017) synthesized novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides with significant efficacy against various fungal strains, surpassing fluconazole in some cases (Szafrański et al., 2017).

Synthesis of Fused Heterocycles

  • Context : Triazole compounds are useful in the synthesis of various heterocyclic structures.
  • Findings : Research by Amer et al. (2007) shows the synthesis of new pyrrolo[3,4-c]isoxazole derivatives from key intermediates that include triazole structures (Amer et al., 2007).

Pyrrole Synthesis

  • Context : Triazole derivatives play a role in the synthesis of pyrrole compounds.
  • Findings : A study by Kim et al. (2014) developed a method for synthesizing substituted pyrroles using 1-sulfonyl-1,2,3-triazoles, indicating the versatility of triazole derivatives in organic synthesis (Kim et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of multiple functional groups and rings, this compound could have interesting chemical and biological properties .

Properties

IUPAC Name

4-(methoxymethyl)-1-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-16-8-12(5-13-16)22(19,20)17-4-3-11(7-17)18-6-10(9-21-2)14-15-18/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOFDBYCXBRJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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